4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Description
The compound is a complex organic molecule. It seems to contain a quinoxaline core, which is a type of heterocyclic compound. The “p-tolylthio” and “butanoyl” groups are likely attached to this core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the thioether group (“-S-”) could potentially be oxidized, and the carbonyl group (“-C=O”) could undergo nucleophilic addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups could influence its solubility, and the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Quinoxaline derivatives, such as the 3,4-dihydroquinoxalin-2(1H)-ones, are synthesized through various methods and are essential in medicinal chemistry due to their wide range of biological activities. A study on the switchable highly regioselective synthesis of these derivatives from o-phenylenediamines and aroylpyruvates discussed the compounds' significant physical and pharmaceutical applications. The methodologies developed offer simple and highly selective synthesis processes, highlighting the derivatives' importance in creating pharmaceutically active molecules (Dobiáš et al., 2017).
Green Chemistry in Synthesis
- In the realm of green chemistry, glycerol has been used as a biodegradable and reusable medium for the synthesis of 4H-pyrans under catalyst-free conditions. This study demonstrates an environmentally friendly approach to synthesizing heterocyclic compounds, which can be linked to the broader applications of quinoxaline derivatives in producing various biologically active molecules (Safaei et al., 2012).
Metal-Free Synthesis
- A metal-free synthesis method for 3-aminoquinoxalinones from quinoxalinones and amines highlights the versatility and functional group tolerance of this approach. Such metal-free conditions are crucial for creating pharmaceutically relevant molecules, offering insights into the synthesis pathways that could be applied to the compound (Gupta et al., 2017).
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-8-10-15(11-9-14)24-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBHONEFGPNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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